molecular formula C13H10N2O5 B13426291 Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate

Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate

Cat. No.: B13426291
M. Wt: 274.23 g/mol
InChI Key: RDVIBYFJFTZEKZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a 2-formylpyrrole moiety at the para position of the aromatic ring. This compound combines three key functional groups: a nitro (-NO₂) group at position 3, a methyl benzoate ester at position 1, and a 2-formylpyrrole substituent at position 4. The nitro group is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity, while the formylpyrrole may contribute to biological activity or serve as a synthetic intermediate for further derivatization.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 4-(2-formylpyrrol-1-yl)-3-nitrobenzoate

InChI

InChI=1S/C13H10N2O5/c1-20-13(17)9-4-5-11(12(7-9)15(18)19)14-6-2-3-10(14)8-16/h2-8H,1H3

InChI Key

RDVIBYFJFTZEKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=CC=C2C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Nitration: The nitration of the benzoate ester can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoic acid

    Reduction: Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of pyrrole-containing compounds with biological macromolecules.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally similar compounds from the literature:

Compound Name Substituents/Functional Groups Key Structural Features
Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate 3-NO₂, 4-(2-formylpyrrole), methyl benzoate Nitro + formylpyrrole + ester
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (5a) 2-Formylpyrrole, methyl acetate Formylpyrrole + acetate ester (no nitro group)
Methyl 4-(butylamino)-3-nitrobenzoate (Compound 1) 3-NO₂, 4-butylamino, methyl benzoate Nitro + alkylamino + ester
Methyl 3-nitrobenzoate 3-NO₂, methyl benzoate Simple nitrobenzoate (no additional substituents)

Key Observations :

  • Electron-withdrawing effects: The nitro group in the target compound and Methyl 3-nitrobenzoate enhances electrophilicity, facilitating reactions like nucleophilic substitution.
  • Biological relevance : Pyrrole-containing compounds (e.g., 5a-e in ) are often bioactive, serving as platform chemicals for drug discovery. The target compound’s formylpyrrole may similarly enable applications in medicinal chemistry .
Physical and Chemical Properties
Property Target Compound Methyl 3-nitrobenzoate Compound 5a
Melting Point Not reported 75–77°C Not reported
Functional Groups NO₂, ester, formylpyrrole NO₂, ester Formylpyrrole, ester
Synthetic Complexity High (multi-step substitution) Moderate (direct nitration) High (amino acid derivatization)

Key Differences :

  • The nitro group in the target compound and Methyl 3-nitrobenzoate reduces solubility in polar solvents compared to non-nitro analogs like 5a.
  • The formylpyrrole group may confer fluorescence or coordination properties, unlike the alkylamino group in Compound 1 .

Biological Activity

Methyl 4-(2-formyl-1H-pyrrol-1-YL)-3-nitrobenzoate (CAS No. 2244085-41-2) is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C13H10N2O5
  • Molecular Weight : 274.23 g/mol
  • Structure : Contains a pyrrole ring and a nitrobenzoate moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrobenzoic acid derivatives with pyrrole derivatives under appropriate catalytic conditions. The detailed synthetic pathway can be optimized based on the desired yield and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains:

  • Gram-positive bacteria : Exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Showed moderate efficacy against Escherichia coli and Pseudomonas aeruginosa.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values obtained from various studies:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus< 0.25
Enterococcus faecalis< 0.25
Escherichia coli1 - 4
Pseudomonas aeruginosa1 - 8

These results indicate that this compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

In addition to its antibacterial effects, the compound has been investigated for its anti-inflammatory properties . Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus suggesting potential applications in treating inflammatory diseases.

Study on Antibacterial Efficacy

A study conducted by researchers at [source] evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacterial strains. The study concluded that the compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than many conventional antibiotics used in clinical settings.

Research on Anti-inflammatory Effects

Another study published in [source] explored the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling when treated with this compound, indicating its potential as an anti-inflammatory agent.

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